Carbonic acid;pentadecan-1-ol

Description

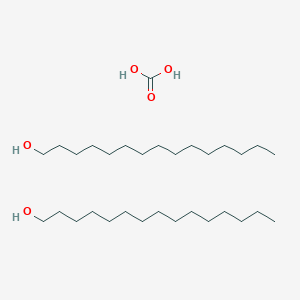

Pentadecan-1-ol (CAS: 629-76-5, EC: 211-107-9) is a long-chain saturated primary alcohol with the molecular formula C₁₅H₃₂O and a molar mass of 228.41 g/mol. It is structurally characterized by a 15-carbon alkyl chain terminated by a hydroxyl group. This compound is part of the aliphatic alcohol family, which finds applications in surfactants, cosmetics, and industrial processes .

Properties

CAS No. |

145197-00-8 |

|---|---|

Molecular Formula |

C31H66O5 |

Molecular Weight |

518.9 g/mol |

IUPAC Name |

carbonic acid;pentadecan-1-ol |

InChI |

InChI=1S/2C15H32O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;2-1(3)4/h2*16H,2-15H2,1H3;(H2,2,3,4) |

InChI Key |

OFQNDTVNYJPUJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Myristic Acid: One method involves the conversion of myristic acid to pentadecanoic acid, which is then reduced to pentadecan-1-ol.

From 1-Tetradecene: Another method involves the hydroformylation of 1-tetradecene to form pentadecanal, which is then reduced to pentadecan-1-ol.

Industrial Production Methods: Industrial production of pentadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as palm oil or coconut oil .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Pentadecanoic acid.

Reduction: Pentadecan-1-ol.

Substitution: Various alkyl halides or sulfonates.

Scientific Research Applications

Chemistry: Pentadecan-1-ol is used as a starting material for the synthesis of surfactants and detergents through ethoxylation and sulfation reactions .

Biology and Medicine: Pentadecanoic acid, derived from pentadecan-1-ol, has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties . It is also being investigated for its role in metabolic and heart health .

Industry: Pentadecan-1-ol is used in the production of lubricating oils, industrial chemicals, and consumer products such as lotions and creams .

Mechanism of Action

The mechanism of action of carbonic acid involves the reversible hydration of carbon dioxide to form bicarbonate and protons, which plays a crucial role in maintaining acid-base balance in biological systems . Pentadecan-1-ol, on the other hand, interacts with cellular membranes and can influence membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Long-chain aliphatic alcohols exhibit systematic variations in physical properties and applications depending on chain length. Below is a comparative analysis of pentadecan-1-ol (C15) with dodecan-1-ol (C12), hexadecan-1-ol (C16), heptadecan-1-ol (C17), and octadecan-1-ol (C18).

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | CAS Number | Molar Mass (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Dodecan-1-ol (C12) | C₁₂H₂₆O | 112-53-8 | 186.33 | 24–26 | 0.831 |

| Pentadecan-1-ol (C15) | C₁₅H₃₂O | 629-76-5 | 228.41 | 43–46 | 0.840* |

| Hexadecan-1-ol (C16) | C₁₆H₃₄O | 36653-82-4 | 242.44 | 49–52 | 0.845 |

| Heptadecan-1-ol (C17) | C₁₇H₃₆O | 1454-85-9 | 256.47 | 51–55 | 0.836 |

| Octadecan-1-ol (C18) | C₁₈H₃₈O | 112-92-5 | 270.50 | 58–61 | 0.812 |

Note: Density values are approximate and temperature-dependent. Sources:

Key Trends

Melting Points : Increase linearly with chain length due to stronger van der Waals interactions. For example, dodecan-1-ol (C12) melts at 24–26°C, while octadecan-1-ol (C18) melts at 58–61°C .

Solubility : Decreases with increasing chain length. Dodecan-1-ol is sparingly soluble in water, whereas pentadecan-1-ol and longer-chain analogs are practically insoluble, favoring organic solvents .

Applications :

- C12–C15 alcohols : Used in surfactants, lubricants, and fragrance formulations. Pentadecan-1-ol’s presence in avian odor highlights its biological relevance .

- C16–C18 alcohols : Key components in cosmetics (emollients), pharmaceuticals (drug delivery systems), and agrochemicals .

Table 2: Research Findings and Industrial Relevance

Mechanistic Insights and Process Interactions

- Role of Carbonic Acid: In biomass pretreatment methods like CO₂ explosion, carbonic acid (formed from CO₂ and water) enhances hydrolysis efficiency.

- Inhibitor Formation : Harsh pretreatment conditions (e.g., steam explosion) generate inhibitors like furan derivatives, which can affect downstream alcohol recovery. In contrast, ammonia fiber explosion (AFEX) minimizes inhibitors, favoring cleaner extraction of compounds like pentadecan-1-ol .

Q & A

Basic: What are the primary methods for synthesizing and characterizing carbonic acid-pentadecan-1-ol derivatives?

Answer:

Synthesis typically involves esterification or transesterification reactions between carbonic acid derivatives (e.g., carbonyl chloride) and pentadecan-1-ol. Characterization requires:

- Purity validation : NMR (¹H/¹³C) to confirm ester bond formation .

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Spectroscopic confirmation : IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .

- Chromatographic analysis : HPLC to resolve byproducts .

Basic: How can researchers ensure reproducibility in studies of carbonic acid-pentadecan-1-ol systems?

Answer:

- Standardized protocols : Document reaction conditions (temperature, solvent, catalyst) and molar ratios in the main manuscript, with extended details in supplementary materials .

- Batch consistency : Use high-purity pentadecan-1-ol (≥99%, validated via GC-MS) and anhydrous carbonic acid precursors to minimize variability .

- Cross-lab validation : Share raw spectral data (NMR, IR) in open repositories for independent verification .

Advanced: What experimental design challenges arise when studying hydration dynamics of carbonic acid-pentadecan-1-ol complexes in aqueous environments?

Answer:

Key challenges include:

- pH sensitivity : Carbonic acid rapidly dissociates into bicarbonate in water, complicating equilibrium studies. Use buffered systems (pH 4–6) to stabilize the acid form .

- Hydrophobic mismatch : The long alkyl chain of pentadecan-1-ol may aggregate, altering hydration layers. Mitigate via sonication or surfactant additives .

- Real-time monitoring : Employ time-resolved X-ray absorption spectroscopy (XAS) to track hydration shell dynamics .

Advanced: How can contradictory data on carbonic acid-pentadecan-1-ol stability in gas-phase studies be resolved?

Answer:

Discrepancies often stem from:

- Contamination : Trace water in gas-phase setups accelerates decomposition. Use cryogenic trapping and FTIR under ultrahigh vacuum (10⁻⁶ mbar) to isolate gas-phase species .

- Isotopic labeling : Compare ¹²C/¹³C isotopic signatures in IR spectra to distinguish carbonic acid from CO₂ artifacts .

- Computational validation : Align experimental IR peaks with DFT-calculated vibrational modes (e.g., B3LYP/6-311+G(d,p)) .

Advanced: What methodological gaps exist in comparing carbonic acid-pentadecan-1-ol with its homologs (e.g., C14–C18 alcohols)?

Answer:

- Chain-length dependency : Systematic variation in alcohol chain length (C12–C18) can reveal hydrophobic/hydrophilic balance effects. Use molecular dynamics (MD) simulations to correlate chain length with interfacial behavior .

- Thermodynamic profiling : Measure Gibbs free energy of micellization via isothermal titration calorimetry (ITC) .

- Structural analogs : Substitute pentadecan-1-ol with branched isomers (e.g., 15-hydroxypentadecane) to study steric effects on reactivity .

Advanced: How can researchers integrate theoretical frameworks (e.g., QSPR models) to predict carbonic acid-pentadecan-1-ol reactivity?

Answer:

- Descriptor selection : Use logP (partition coefficient), dipole moment, and HOMO-LUMO gaps as predictors for esterification kinetics .

- Training datasets : Curate experimental rate constants from published esterification studies (pH 3–7, 25–80°C) .

- Validation : Compare predicted vs. experimental activation energies (ΔG‡) using Arrhenius plots .

Basic: What safety protocols are critical when handling pentadecan-1-ol in carbonic acid studies?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of alcohol vapors .

- Static control : Ground equipment to prevent ignition of pentadecan-1-ol dust .

- Waste disposal : Neutralize residual carbonic acid with sodium bicarbonate before disposal .

Advanced: What collaborative approaches enhance mechanistic studies of carbonic acid-pentadecan-1-ol interactions?

Answer:

- Multi-technique synergy : Pair ultrafast spectroscopy (e.g., femtosecond IR) with cryo-electron microscopy to capture transient intermediates .

- Cross-disciplinary teams : Integrate synthetic chemists (reaction optimization), computational modelers (MD simulations), and spectroscopists (in situ monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.